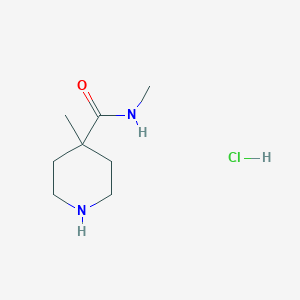

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride

CAS No.: 1361115-91-4

Cat. No.: VC2714416

Molecular Formula: C8H17ClN2O

Molecular Weight: 192.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361115-91-4 |

|---|---|

| Molecular Formula | C8H17ClN2O |

| Molecular Weight | 192.68 g/mol |

| IUPAC Name | N,4-dimethylpiperidine-4-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C8H16N2O.ClH/c1-8(7(11)9-2)3-5-10-6-4-8;/h10H,3-6H2,1-2H3,(H,9,11);1H |

| Standard InChI Key | OWCMSMCNAMXXNK-UHFFFAOYSA-N |

| SMILES | CC1(CCNCC1)C(=O)NC.Cl |

| Canonical SMILES | CC1(CCNCC1)C(=O)NC.Cl |

Introduction

Chemical Identification and Basic Properties

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (CAS No. 1361115-91-4) is a piperidine-based compound characterized by a methyl-substituted piperidine ring with a methylcarboxamide functional group. The compound exists as a hydrochloride salt, which affects its solubility and stability properties. The basic chemical identifiers and physical properties of this compound are summarized in the following table :

| Property | Value |

|---|---|

| Chemical Name | N,4-Dimethyl-4-piperidinecarboxamide hydrochloride |

| CAS Number | 1361115-91-4 |

| Related CAS (free base) | 1232061-13-0 |

| Molecular Formula | C₈H₁₇ClN₂O |

| Molecular Weight | 192.686 g/mol |

| SMILES Code | O=C(C1(C)CCNCC1)NC.[H]Cl |

| Standard Storage | Room temperature |

| Standard Purity | 97% |

The compound's structure features a six-membered piperidine ring with a methyl group and a methylcarboxamide group both positioned at the 4-position of the ring. This specific arrangement of functional groups contributes to its chemical reactivity and potential biological interactions.

| Physical Property | Predicted/Estimated Value |

|---|---|

| Boiling Point | ~300°C (at 760 mmHg) |

| Flash Point | ~137°C |

| Solubility | Likely soluble in water, alcohols, DMSO |

| Appearance | White to off-white solid |

| Stability | Stable under standard storage conditions |

| pKa | Approximately 8-9 for the piperidine nitrogen |

The presence of the hydrochloride salt typically enhances water solubility while potentially decreasing solubility in non-polar solvents, which is a common characteristic for pharmaceutical compounds requiring aqueous solubility.

Comparison with Structurally Related Compounds

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride belongs to a broader family of substituted piperidines with pharmaceutical relevance. The following table compares the target compound with several structurally related derivatives :

| Compound | CAS Number | Molecular Formula | Key Structural Difference | Molecular Weight |

|---|---|---|---|---|

| N,4-Dimethyl-4-piperidinecarboxamide HCl | 1361115-91-4 | C₈H₁₇ClN₂O | Reference compound | 192.686 |

| N,N-Dimethyl-4-piperidinecarboxamide HCl | 6270-42-4 | C₈H₁₇ClN₂O | N,N-dimethyl vs. N,4-dimethyl | 192.686 |

| 4-Ethyl-N-methyl-4-piperidinecarboxamide HCl | 1609407-97-7 | C₉H₁₉ClN₂O | Ethyl vs. methyl at 4-position | 206.71 |

| N,N-dimethyl-1-(piperidin-4-yl)methanamine HCl | 172281-93-5 | C₈H₁₉ClN₂ | Methanamine vs. carboxamide group | 178.70 |

These structural variations significantly impact the compounds' physical properties, receptor binding profiles, and potential biological activities. The position and nature of substituents on the piperidine ring influence lipophilicity, hydrogen bonding capacity, and three-dimensional conformation—all critical factors in determining biological activity.

| Potential Target | Mechanism | Relevant Structural Features |

|---|---|---|

| Bacterial DNA Gyrase | Enzyme inhibition | Piperidine scaffold, carboxamide functional group |

| Mycobacterial Species | Disruption of DNA replication | 4-substituted piperidine structure |

Neuroreceptor Interactions

The piperidine scaffold is commonly found in compounds that interact with various neuroreceptors. Patent literature suggests that certain 4-piperidinecarboxamides may have relevance for conditions related to 5HT₂A receptors, which play important roles in neuropsychiatric disorders . The specific substitution pattern of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride could potentially confer selective binding to neuroreceptors.

Enzyme Inhibition and Signal Transduction

Related piperidine-4-carboxamides have been investigated as inhibitors of protein kinases, including Protein Kinase B (Akt), which plays a central role in cellular signaling pathways related to cell growth and survival . This enzyme inhibition profile suggests potential applications in cancer research and other disease areas where dysregulated signaling pathways are implicated.

Research Status and Knowledge Gaps

The current research landscape regarding N,4-Dimethyl-4-piperidinecarboxamide hydrochloride presents several notable knowledge gaps and opportunities for investigation:

Current Knowledge Status

The available literature provides basic chemical identification and structural information for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride, but comprehensive characterization is limited. Most relevant research focuses on broader classes of piperidine derivatives rather than this specific compound.

Key Research Gaps

Several important aspects of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride remain to be fully characterized:

-

Comprehensive physicochemical profiling, including detailed solubility parameters, stability under various conditions, and solid-state properties

-

Optimized synthetic routes with evaluation of different reaction conditions and purification methods

-

Specific receptor binding profiles and structure-activity relationships

-

In vitro and in vivo pharmacological evaluation

-

Potential therapeutic applications based on biological activity

Future Research Directions

Based on the structural features and the activities of related compounds, several promising research directions emerge:

-

Systematic biological screening against neuroreceptors, enzymes, and microbial targets

-

Structure-activity relationship studies through synthesis of analogs with modified substituents

-

Computational modeling to predict binding to potential biological targets

-

Investigation of potential synergistic effects with established therapeutic agents

-

Exploration of formulation strategies to optimize delivery for potential therapeutic applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume